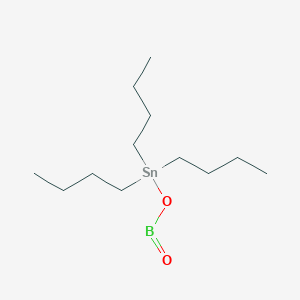

tributyl(oxoboranyloxy)stannane

Description

Tributyl(oxoboranyloxy)stannane is an organotin compound featuring a tributyltin core bonded to an oxoboranyloxy group. While direct literature on this specific compound is sparse, its structural analogs (e.g., tributyl esters with acyloxy or other oxygen-containing substituents) are well-documented. Organotin compounds are widely used in catalysis, polymer stabilization, and organic synthesis due to their Lewis acidity and ability to mediate cross-coupling reactions . The oxoboranyloxy group likely enhances its reactivity in boron-transfer reactions, though detailed mechanistic studies are lacking in the provided evidence.

Properties

CAS No. |

17313-85-8 |

|---|---|

Molecular Formula |

C12H27BO2Sn |

Molecular Weight |

332.9 g/mol |

IUPAC Name |

tributyl(oxoboranyloxy)stannane |

InChI |

InChI=1S/3C4H9.BO2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 |

InChI Key |

JXCWEMJGZBYJBL-UHFFFAOYSA-N |

SMILES |

B(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

B(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

17313-85-8 |

Synonyms |

oxo[(tributylstannyl)oxy]borane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxo[(tributylstannyl)oxy]borane typically involves the reaction of boric acid with tributyltin oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tributyl(oxoboranyloxy)stannane (inferred properties) with structurally related tributylstannane derivatives, based on substituent groups, molecular parameters, and applications:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., dibromopropionyloxy in ): Increase Lewis acidity, enhancing catalytic activity but raising toxicity concerns. Long Alkyl Chains (e.g., isononanoyloxy in ): Improve solubility in nonpolar solvents and thermal stability, favoring use in polymer industries. Oxygen-Containing Groups (e.g., methacryloyloxy in ): Facilitate radical reactions, critical in polymerization processes.

- Molecular Weight Trends: Longer substituent chains (e.g., isodecanoyloxy vs. methacryloyloxy) correlate with higher molecular weights and boiling points, impacting volatility and processing conditions.

Safety and Stability : Tributyl(1-methoxyethenyl)stannane requires refrigeration (+4°C) to prevent decomposition , whereas brominated analogs (e.g., ) may pose environmental risks due to bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.